molecular formula C7H7BCl2O3 B6308149 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121514-53-0

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B6308149
CAS No.: 2121514-53-0
M. Wt: 220.84 g/mol
InChI Key: NZDFOFXGUWPQFO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with boronic acid under specific conditions. One common method is the hydroboration of 2,6-dichlorobenzyl alcohol using borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-dichloro-4-formylphenylboronic acid or 2,6-dichloro-4-carboxyphenylboronic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain reactions.

    2,6-Dichlorophenylboronic acid: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.

    4-(Hydroxymethyl)phenylboronic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for a wide range of applications in organic synthesis and scientific research.

Properties

IUPAC Name

[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDFOFXGUWPQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207334
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-53-0
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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